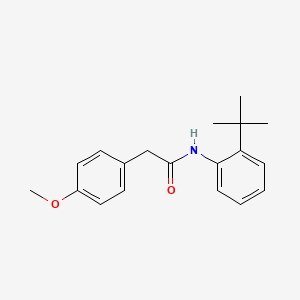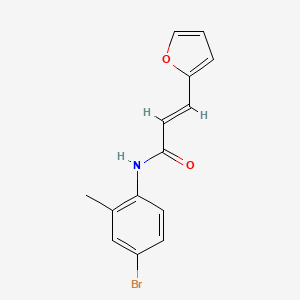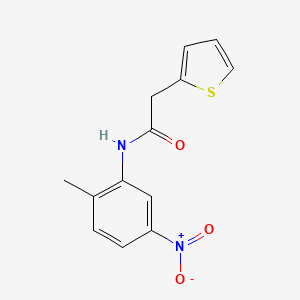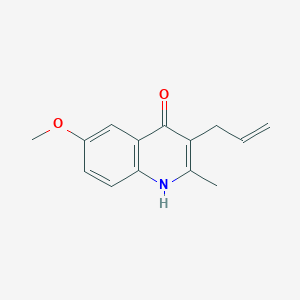
N-(2-tert-butylphenyl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as TAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAP is a member of the acetanilide class of compounds and is known for its analgesic and anti-inflammatory properties. The purpose of
Mécanisme D'action
The mechanism of action of TAP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. TAP is also thought to affect the activity of ion channels involved in pain signaling and to have an effect on the release of neurotransmitters such as glutamate and substance P.
Biochemical and Physiological Effects
TAP has been shown to have a range of biochemical and physiological effects in various animal models. Studies have demonstrated that TAP can reduce inflammation, decrease the release of pro-inflammatory cytokines, and reduce the activity of immune cells such as macrophages and neutrophils. TAP has also been shown to have a positive effect on oxidative stress and to improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAP for lab experiments is its potency and selectivity. TAP has been shown to have a high degree of selectivity for cyclooxygenase enzymes, making it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of TAP is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on TAP. One area of interest is the development of new analogs of TAP with improved pharmacological properties, such as increased potency or solubility. Another area of research is the investigation of the potential use of TAP in the treatment of other conditions such as neurodegenerative diseases or cancer. Additionally, further studies are needed to fully understand the mechanism of action of TAP and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of TAP involves the reaction of 2-tert-butylphenylamine and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of TAP, which can be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
TAP has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been the development of TAP as a new analgesic drug. Studies have shown that TAP has a potent analgesic effect on both acute and chronic pain, making it a promising candidate for the treatment of various pain-related disorders.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)16-7-5-6-8-17(16)20-18(21)13-14-9-11-15(22-4)12-10-14/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPPYODDEIWEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)

![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)

![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)

![4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)




